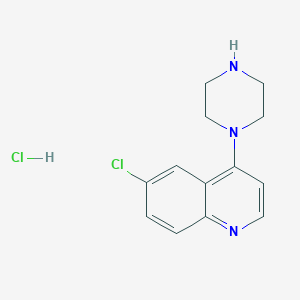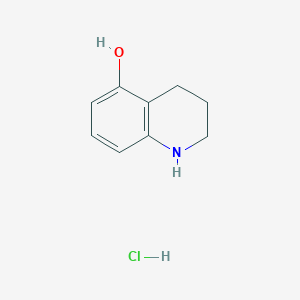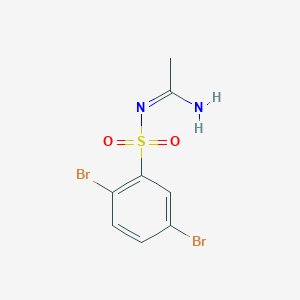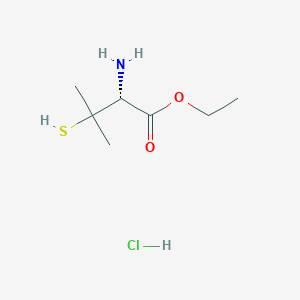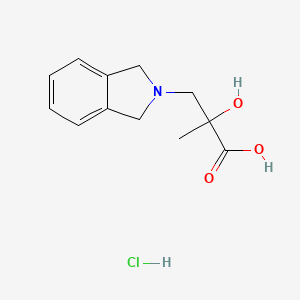![molecular formula C12H15ClN2O2 B1433348 8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1253415-34-7](/img/structure/B1433348.png)
8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
概要
説明
8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as CPDA, is a heterocyclic compound consisting of a pyridine ring and a spiro ring connected by a double bond. It is a member of the pyridinium class of compounds and is used in a variety of scientific research applications. CPDA is a colorless, water-soluble solid that is stable in air and has a melting point of 95-97 °C. CPDA has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry.
科学的研究の応用
Synthesis and Structural Studies
- Synthesis Process : 8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane and its derivatives can be synthesized through various chemical reactions, including the Mannich reaction, which has been used to synthesize similar compounds showing growth-regulating activity (Sharifkanov, Alimzhanova, Abilov, & Bektibaeva, 2001).
- Crystal Structure Analysis : Detailed structural studies, including X-ray diffraction techniques, have been employed to analyze the solid-state structures of similar compounds, helping to understand their geometric and stereogenic configurations (Kılıç et al., 2009).
Applications in Material Science
- Nonlinear Optical Properties : Certain derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been identified as promising materials for nonlinear optical devices. Studies on single crystal growth and characterization have shown their potential in applications like frequency doublers for laser diodes (Kagawa et al., 1994).
Pharmacological Research
- Biological Evaluation : Some derivatives have been evaluated for biological activities, such as their potential as σ1 receptor ligands for tumor imaging, highlighting the versatility of this chemical structure in pharmacological research (Xie et al., 2015).
Environmental Applications
- Water Purification : Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been utilized in the synthesis of compounds for the removal of carcinogenic azo dyes and aromatic amines from water, demonstrating the compound's utility in environmental applications (Akceylan, Bahadir, & Yılmaz, 2009).
作用機序
Target of Action
The primary target of the compound 8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a part of the necroptosis signaling pathway, which is a type of programmed cell death .
Mode of Action
8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane interacts with its target RIPK1 by inhibiting its function . This inhibition can mimic elements of the physiological hypoxic response .
Biochemical Pathways
The compound 8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane affects the necroptosis signaling pathway . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . The inhibition of RIPK1 by the compound can lead to changes in these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane’s action involve the inhibition of the necroptosis signaling pathway . This can lead to a decrease in programmed cell death, potentially affecting the progression of various diseases .
特性
IUPAC Name |
8-(2-chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-9-10(1-4-14-11)15-5-2-12(3-6-15)16-7-8-17-12/h1,4,9H,2-3,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGHBVQUYKWZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



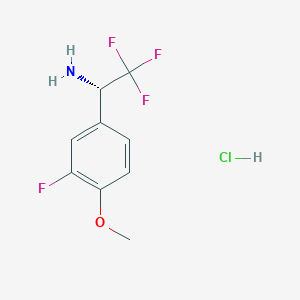
![1-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1433267.png)
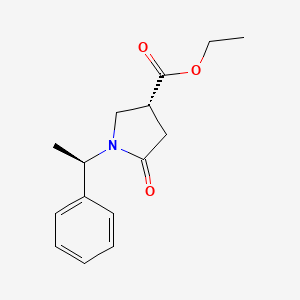
![4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1433269.png)

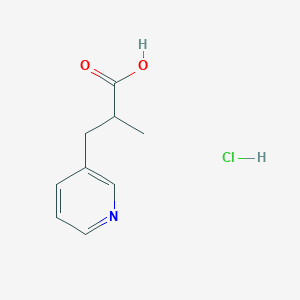
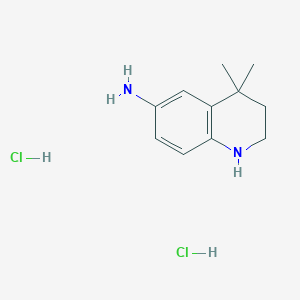
![7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1433274.png)
